molecular formula C17H17ClO6 B045548 Epigriseofulvin CAS No. 469-49-8

Epigriseofulvin

Cat. No. B045548
CAS RN: 469-49-8
M. Wt: 352.8 g/mol
InChI Key: DDUHZTYCFQRHIY-CQLKUDPESA-N
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Description

Synthesis Analysis

The synthesis of epigriseofulvin involves intricate chemical procedures that enable the creation of this compound in both its enantiomeric forms. In a notable study, racemic epigriseofulvic acid was resolved, and subsequently, (-)- and (+)-epigriseofulvin were synthesized. This process also included the epimerization of these compounds and the separation of the resulting diastereomeric mixtures to afford (-)- and (+)-griseofulvin, respectively (Brossi, Baumann, & Burkhardt, 1962).

Molecular Structure Analysis

The molecular and crystal structure of (+)-epigriseofulvin was elucidated through X-ray structure analysis. The study revealed that the crystal belongs to a triclinic space group P1, showcasing the detailed unit cell parameters and highlighting the presence of two crystallographically independent (+)-epigriseofulvin molecules along with chloroform molecules within the unit cell. This analysis provides profound insights into the structural nuances of epigriseofulvin (Itai et al., 1985).

Chemical Reactions and Properties

The study of epigriseofulvin's chemical reactions and properties reveals its capability to participate in various chemical processes, including asymmetric cycloadditions. These reactions are essential for synthesizing complex natural products and understanding the chemical behavior of epigriseofulvin under different conditions. For instance, the total synthesis of (-)-5-epi-vibsanin E demonstrated the utility of rhodium-catalyzed cycloaddition reactions involving epigriseofulvin, showcasing its versatility in organic synthesis (Schwartz et al., 2009).

Physical Properties Analysis

Epigriseofulvin exhibits distinctive physical properties, such as crystallization kinetics and molecular mobility, which are critical for its application in various scientific domains. The thermodynamics, molecular mobility, and crystallization kinetics of amorphous griseofulvin have been extensively studied, providing valuable information on its behavior in different states. These studies highlight the factors influencing the rate of crystallization and the mechanisms underlying these processes, contributing to a deeper understanding of epigriseofulvin's physical characteristics (Zhou et al., 2008).

Chemical Properties Analysis

Exploring the chemical properties of epigriseofulvin involves understanding its interactions, reactivity, and stability under various conditions. Research into griseofulvin analogs, including epigriseofulvin, provides insights into the structure-activity relationships, highlighting how modifications to its chemical structure influence its properties and activities. These studies are crucial for tailoring epigriseofulvin for specific scientific applications and understanding its potential as a chemical entity (Ko, Oritani, & Yamashita, 1990).

Scientific Research Applications

  • Alterations in mRNA Expression : A study on mice treated with Griseofulvin (a related compound to Epigriseofulvin) showed alterations in mRNA expression of delta-aminolevulinic acid synthase, ferrochelatase, and heme oxygenase-1 in the liver, skin, and peripheral blood cells. This research contributes to understanding the pathogenesis of erythropoietic protoporphyria (Inafuku et al., 1999).

  • Drug Development : Epigriseofulvin has been identified as a drug developed for treating a rare genetic condition (Drews, 2000).

  • New Alkaloid Isolation : A new alkaloid, Epigriseofulvin, was isolated from Penicillium dipodomyicola, highlighting potential medical applications (Wang et al., 2015).

  • Liver Injury Mimicking : Griseofulvin treatment in mice led to significant accumulations of protoporphyrin IX, N-methyl PPIX, bile acids, and glutathione in the liver, mimicking erythropoietic protoporphyria-associated liver injury in humans (Liu et al., 2015).

  • Chemotherapeutic Activity : A study found that Epigriseofulvin has chemotherapeutic activity in vitro practically identical to that of the natural antibiotic, while its (-)-enantiomer has negligible activity (Brossi et al., 1962).

  • Structural Elucidation : The structure of (+)-epigriseofulvin was elucidated by X-ray structure analysis, showing no significant conformational differences between the two molecules (Itai et al., 1985).

Future Directions

Griseofulvin has gained increasing interest for multifunctional applications in the last decades due to its potential to disrupt mitosis and cell division in human cancer cells and arrest hepatitis C virus replication . These findings imply the repurposing potentials of the FDA-approved drug griseofulvin in designing and developing novel therapeutic interventions .

properties

IUPAC Name

(2R,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUHZTYCFQRHIY-CQLKUDPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401114775
Record name (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epigriseofulvin

CAS RN

469-49-8
Record name (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=469-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
A ITAI, Y IITAKA, S NAKAMURA, T ODA… - Chemical and …, 1985 - jstage.jst.go.jp
The crystal and molecular structure of (+)-epigriseofulvin were elucidated by X-ray structure analysis. The crystal belongs to a triclinic space group P1, with the unit cell parameters of a= …
Number of citations: 3 www.jstage.jst.go.jp
H Newman, RB Angier - The Journal of Organic Chemistry, 1969 - ACS Publications
We have previously described the synthesis of the ring-B carbon analog (1) of griseofulvin (2). 1 We re-port here on our attempt to synthesize the ring-B sul-fur analog (3) of griseofulvin …
Number of citations: 24 pubs.acs.org
S Danishefsky, SJ Etheredge - The Journal of Organic Chemistry, 1978 - ACS Publications
It was of interest to examine the extension of this reaction to include-alkylidinecycloalkanones as dienophiles, thereby providing a route to structurally defined spirocyclic ß-…
Number of citations: 19 pubs.acs.org
板井昭子 - 1985 - koara.lib.keio.ac.jp
Title Structure of (+)-epigriseofulvin Sub Title Author 板井, 昭子(Itai, Akiko) 飯高, 洋一( Iitaka, Yoichi) 中村, 涼 … Structure of (+)-epigriseofulvin Sub Title …
Number of citations: 0 koara.lib.keio.ac.jp
H Tomozane, Y Takeuchi, T Choshi… - Chemical and …, 1990 - jstage.jst.go.jp
… From the above biological results, we could not explain why dl—epigriseofulvin 1b is inactive and why both 3 and 4 were very much less active than griseofulvin 1a. For the purpOSe of …
Number of citations: 32 www.jstage.jst.go.jp
EJ Corey, M Ohno, RB Mitra… - Journal of the American …, 1964 - ACS Publications
… partially converted to ( + )-epigriseofulvin by the method of Brossi, et a/.81“: … On spraying with 0.2% KMnOt, griseofulvin appears as a bright yellow spot; epigriseofulvin is invisible. …
Number of citations: 218 pubs.acs.org
S Danishefsky, FJ Walker - Journal of the American Chemical …, 1979 - ACS Publications
… Several attempts in our laboratory to transform synthetic ¿/-epigriseofulvin into its dehydro derivative resulted in poor yields.6 … This has been observed in the epigriseofulvin synthesis.1 …
Number of citations: 47 pubs.acs.org
BH Arison, NL Wendler, D Taub… - Journal of the …, 1963 - ACS Publications
… for the configurations assigned on chemical grounds to griseofulvin and epigriseofulvin. … While configurational assignments for the 6'-methyl group of griseofulvin3 and epigriseofulvin …
Number of citations: 19 pubs.acs.org
D Wang, YR Bao, XX Yang, XS Meng… - Chemistry of Natural …, 2015 - Springer
A new alkaloid, speradine B (1), together with griseofulvin (2), epigriseofulvin (3), and isogriseofulvin (4), was purified from the extracts of Penicillium dipodomyicola isolated from …
Number of citations: 7 link.springer.com
JE Page, SE Staniporth - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… Absorption bands that can be used to distinguish between 4’-oxo-2’-enol ether and 2 ‘-0xo-4’-enol ether analogues, and between griseofulvin and epigriseofulvin, are reported. Certain …
Number of citations: 10 pubs.rsc.org

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